![molecular formula C20H21N3O4 B6664150 2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B6664150.png)
2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their pharmacological properties .
Preparation Methods
The synthesis of 2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid involves multiple steps. Typically, the preparation starts with the synthesis of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The subsequent steps involve the introduction of the ethyl group and the carbamoyl group, followed by the attachment of the dimethylphenoxyacetic acid moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring. Common reagents and conditions for these reactions include mild acidic or basic environments, and the major products formed depend on the specific reaction conditions
Scientific Research Applications
2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Due to its structural similarity to other benzimidazole derivatives, it is investigated for potential therapeutic uses.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid include other benzimidazole derivatives such as:
Albendazole: An antiparasitic agent.
Omeprazole: A proton pump inhibitor used to treat gastric issues.
Benzimidazole itself: Used in various pharmaceutical applications. The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[(1-ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-23-16-8-6-5-7-15(16)21-20(23)22-19(26)14-9-12(2)18(13(3)10-14)27-11-17(24)25/h5-10H,4,11H2,1-3H3,(H,24,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNWFBQTPJLXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=C(C(=C3)C)OCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.